molecular formula C22H22BrNO4 B360233 3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one CAS No. 920475-35-0

3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one

Cat. No.: B360233
CAS No.: 920475-35-0
M. Wt: 444.3g/mol
InChI Key: JLXCUZAUARAYBK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a morpholinoethoxy group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the cyclization of appropriate starting materials, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the morpholinoethoxy group: The morpholinoethoxy group can be introduced via an etherification reaction using 2-chloroethylmorpholine and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Hydrolysis Reactions: The ether linkage in the morpholinoethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Etherification: 2-chloroethylmorpholine, potassium carbonate

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
  • 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
  • 3-(4-methylphenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one

Uniqueness

3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is unique due to the presence of the bromophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of the bromophenyl group with the chromen-4-one core and the morpholinoethoxy group provides a distinct profile that can be exploited for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-bromophenyl)-2-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXCUZAUARAYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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